molecular formula C14H13NO7 B12885591 (R)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid

(R)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid

Cat. No.: B12885591
M. Wt: 307.25 g/mol
InChI Key: SVEIWRCKSZENKQ-SNVBAGLBSA-N
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Description

®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid is a complex organic compound with a unique structure that includes both carboxylic acid and pyrrolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid typically involves multi-step organic reactions. One common method includes the reaction of isophthalic acid with ®-2-carboxypyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of ®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid: The enantiomer of the compound, which may have different biological activities and properties.

    4-((S)-2-Carboxypyrrolidine-1-carbonyl)-piperidine-1-carboxylic acid: A structurally similar compound with a piperidine ring instead of an isophthalic acid moiety.

Uniqueness

®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO7

Molecular Weight

307.25 g/mol

IUPAC Name

5-[(2R)-2-carboxypyrrolidine-1-carbonyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C14H13NO7/c16-11(15-3-1-2-10(15)14(21)22)7-4-8(12(17)18)6-9(5-7)13(19)20/h4-6,10H,1-3H2,(H,17,18)(H,19,20)(H,21,22)/t10-/m1/s1

InChI Key

SVEIWRCKSZENKQ-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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